Cas no 882-06-4 (4-Nitrocinnamic acid)

4-Nitrocinnamic acid structure
4-Nitrocinnamic acid structure
商品名:4-Nitrocinnamic acid
CAS番号:882-06-4
MF:C9H7NO4
メガワット:193.156182527542
MDL:MFCD00007381
CID:83174
PubChem ID:737157

4-Nitrocinnamic acid 化学的及び物理的性質

名前と識別子

    • trans-4-nitrocinnamic acid
    • (2E)-3-(4-nitrophenyl)prop-2-enoic acid
    • (2E)-3-[4-(HYDROXYNITROSO)PHENYL]PROP-2-ENOIC ACID
    • (E)-3-(4-nitrophenyl)-2-propenoic acid
    • (E)-3-(4-nitrophenyl)acrylic acid
    • (E)-4-Nitrocinnamic acid
    • 3-(4-nitrophenyl)acrylic acid
    • 3-(4-nitrophenyl)prop-2-enoic acid
    • 3-{4-nitrophenyl}acrylic acid
    • 4'-NITROCINNAMIC ACID
    • 4-NITROCINNAMIC ACID
    • 4'-NITROCINNAMIC ACID FOR SYNTHESIS
    • (E)-p-Nitrocinnamic acid
    • (2E)-3-(4-Nitrophenyl)-2-propenoic acid
    • trans-p-Nitrocinnamic acid
    • (2E)-3-(4-Nitrophenyl)-2-propenoic acid (ACI)
    • 2-Propenoic acid, 3-(4-nitrophenyl)-, (E)- (ZCI)
    • Cinnamic acid, p-nitro-, (E)- (8CI)
    • AC-20110
    • 4-Nitrocinnamic acid, predominantly trans, 97%
    • AB00376910-03
    • EINECS 210-617-9
    • NSC 2067
    • InChI=1/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+
    • 882-06-4
    • NSC-638142
    • 2-Propenoic acid, 3-(4-nitrophenyl)-, (2E)-
    • trans-4-Nitrocinnmic acid
    • J-650051
    • CCRIS 1665
    • (E)-3-(4-nitrophenyl)prop-2-enoic acid
    • XMMRNCHTDONGRJ-ZZXKWVIFSA-
    • ALBB-011729
    • 619-89-6
    • SCHEMBL277169
    • STK397302
    • EN300-364944
    • AKOS000118870
    • SCHEMBL42325
    • DTXSID301043547
    • 3-(4-(Hydroxy(oxido)amino)phenyl)acrylic acid
    • W-105061
    • CS-W015785
    • AKOS040763592
    • Para-nitrocinnamic acid
    • 3-(4-Nitrophenyl)-2-propenoic acid
    • CHEMBL99068
    • NS00034878
    • EN300-16974
    • EINECS 212-924-3
    • NS00079698
    • AS-10856
    • (2E)-3-(4-Nitrophenyl)Acrylic Acid
    • N0355
    • Cinnamic acid, p-nitro-
    • A10224
    • NCGC00331331-01
    • 2-Propenoic acid, 3-(4-nitrophenyl)-
    • NSC-2067
    • AE-641/00135027
    • Z56845264
    • NSC638142
    • BBL009860
    • NSC2067
    • (E)-3-(4-Nitrophenyl)acrylicacid
    • p-Nitrocinnamic acid
    • F3284-8535
    • MFCD00007381
    • 3-(4-Nitrophenyl)propenoic acid
    • E-3-(4-nitrophenyl)propenoic acid
    • 4-Nitrocinnamic acid
    • MDL: MFCD00007381
    • インチ: 1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+
    • InChIKey: XMMRNCHTDONGRJ-ZZXKWVIFSA-N
    • ほほえんだ: [N+](C1C=CC(/C=C/C(=O)O)=CC=1)(=O)[O-]
    • BRN: 1369659

計算された属性

  • せいみつぶんしりょう: 193.03800
  • どういたいしつりょう: 193.037508
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 83.1

じっけんとくせい

  • 密度みつど: 1.411
  • ゆうかいてん: 292-293 ºC
  • ふってん: 346 ºC
  • フラッシュポイント: 154 ºC
  • すいようせい: Insoluble in water.
  • PSA: 83.12000
  • LogP: 2.21580

4-Nitrocinnamic acid セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S22; S24/25
  • RTECS番号:GE0353000
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • TSCA:Yes
  • 危険レベル:IRRITANT

4-Nitrocinnamic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM294781-100g
(E)-3-(4-Nitrophenyl)acrylic acid
882-06-4 95%
100g
$188 2022-05-27
TRC
N256681-500mg
4-nitrocinnamic acid
882-06-4
500mg
$ 65.00 2022-06-03
Enamine
EN300-364944-0.5g
(2E)-3-(4-nitrophenyl)prop-2-enoic acid
882-06-4 95%
0.5g
$21.0 2023-05-02
eNovation Chemicals LLC
D104541-25g
4-NITROCINNAMICACID
882-06-4 97%
25g
$160 2024-05-23
Life Chemicals
F3284-8535-0.5g
4-Nitrocinnamic acid
882-06-4 95%+
0.5g
$19.0 2023-09-06
abcr
AB118218-100 g
trans-4-Nitrocinnamic acid, 98%; .
882-06-4 98%
100 g
€140.60 2023-07-20
Life Chemicals
F3284-8535-2.5g
4-Nitrocinnamic acid
882-06-4 95%+
2.5g
$40.0 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-237202-10 g
trans-4-Nitrocinnamic acid,
882-06-4
10g
¥211.00 2023-07-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
8185630025
4′-Nitrocinnamic acid
882-06-4 for synthesis
25G
469.61 2021-05-12
Enamine
EN300-364944-25.0g
(2E)-3-(4-nitrophenyl)prop-2-enoic acid
882-06-4 95%
25g
$38.0 2023-05-02

4-Nitrocinnamic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Tributylamine Catalysts: Diethylenetriamine ,  Tetrabutylammonium chloride ,  Palladium Solvents: Dimethylformamide ;  12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  10 min, cooled
リファレンス
Synthesis of lignin-amine supported palladium catalysts for Heck reaction
Wu, Yufeng; et al, Shiyou Huagong, 2009, 38(7), 733-738

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Iron oxide (Fe3O4) (palladium dichloride complex with polymer support from undecylenic aci…) ,  Palladium chloride (polymer support from triiron tetroxide, undecylenic acid, 4-vinylpyrid…) Solvents: Water ;  24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
リファレンス
Magnetic polymer nanocomposite-supported Pd: an efficient and reusable catalyst for the Heck and Suzuki reactions in water
Wang, Dongfang; et al, New Journal of Chemistry, 2015, 39(3), 2052-2059

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Toluene ,  Palladium diacetate ,  Poly(oxy-1,2-ethanediyl), α-[2-(1-methyl-1H-imidazolium-3-yl)ethyl]-ω-[2-(1-meth… ;  2.5 h, 110 °C
リファレンス
An efficient and recyclable ligand-free PEG1000-DIL/toluene temperature-dependent biphasic system for palladium catalysed Heck reactions
Liu, Xiang; et al, Journal of Chemical Research, 2011, 35(12), 731-733

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Tributylamine Catalysts: Tetrabutylammonium bromide ,  Palladium Solvents: Dimethylformamide ;  7 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
リファレンス
Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reaction
Nie, Guangrui; et al, Reaction Kinetics, 2013, 108(1), 193-204

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium dodecyl sulfate ,  Sodium carbonate Catalysts: 2035931-31-6 (MNP-supported) Solvents: Water ;  6 h, reflux
リファレンス
Suzuki and Heck cross-coupling reactions using ferromagnetic nanoparticle-supported palladium complex as an efficient and recyclable heterogeneous nanocatalyst in sodium dodecylsulfate micelles
Bahrami, Kiumars; et al, Applied Organometallic Chemistry, 2017, 31(6),

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium diacetate Solvents: Water ;  8 h, 80 °C
1.2 Reagents: Diethyl ether Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  overnight, pH 2 - 3, rt
リファレンス
Palladium-catalyzed arylation of poly(ethylene glycol) bound acrylate with aryl iodides in water: a liquid-phase synthesis of trans-cinnamic acids
Sheng, Shou-Ri; et al, Journal of Chemical Research, 2006, (1), 24-26

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Potassium hydroxide Solvents: Dimethylformamide
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
KOH-promoted reaction of C,O,O-tris(trimethylsilyl) ketene acetal with aldehydes: practical and easy access to (E)-α,β-ethylenic carboxylic acids
Lensen, Nathalie; et al, Synthetic Communications, 2001, 31(7), 1007-1011

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dimethylformamide ;  3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ
Li, Xin; et al, European Journal of Medicinal Chemistry, 2015, 97, 32-41

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium, [4,4′-bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosaf… Solvents: Dimethylformamide ;  3 h, 120 °C
リファレンス
High fluorine content bis(fluoro-ponytailed) bipyridine palladium complexes as catalyst for Mizoroki-Heck reactions under fluorous biphasic catalysis conditions
Lu, Norman; et al, Journal of the Chinese Chemical Society (Taipei, 2008, 55(1), 89-96

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Water ;  5 min
リファレンス
A green chemical synthesis of coumarin-3-carboxylic and cinnamic acids using crop-derived products and waste waters as solvents
Fiorito, Serena; et al, Tetrahedron Letters, 2016, 57(43), 4795-4798

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt; 2.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Examination of Phosphoryl-Mimicking Functionalities within a Macrocyclic Grb2 SH2 Domain-Binding Platform
Kang, Sang-Uk; et al, Journal of Medicinal Chemistry, 2005, 48(12), 3945-3948

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, 25 °C
リファレンス
Larvicidal activity and in silico studies of cinnamic acid derivatives against Aedes aegypti (Diptera: Culicidae)
Bezerra Franca, Saraliny; et al, Bioorganic & Medicinal Chemistry, 2021, 44,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Tributylamine Catalysts: Divinylbenzene-styrene copolymer (chloromethylated, guanidinylation reaction products with guanidinium c…) Solvents: N-Methyl-2-pyrrolidone ;  30 min, 140 °C
リファレンス
Guanidine-functionalized resin-supported Pd(0) catalyst: activity, reusability, and redeposition of active Pd species in Heck vinylation
Yang, Yuan-Fa; et al, Chinese Journal of Chemistry, 2008, 26(1), 30-34

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Palladium diacetate Solvents: Water ;  > 1 min, rt; rt; 45 min, rt
リファレンス
Aryldiazonium silica sulfates as efficient reagents for Heck-type arylation reactions under mild conditions
Zarei, Amin; et al, Tetrahedron Letters, 2011, 52(35), 4554-4557

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Diisopropylamine Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ,  Water ;  10 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Visible-light-enabled denitrative carboxylation of β-nitrostyrenes: a direct photocatalytic approach to cinnamic acids
Tripathi, Shubhangi; et al, New Journal of Chemistry, 2018, 42(5), 3765-3769

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Palladium ,  Cellulose, carboxymethyl ether Solvents: Water ;  6 h, rt
リファレンス
Carboxymethylcellulose-supported palladium nanoparticles generated in situ from palladium(II) carboxymethylcellulose as an efficient and reusable catalyst for ligand- and base-free Heck-Matsuda and Suzuki-Miyaura couplings
Xiao, Jinlong; et al, Applied Organometallic Chemistry, 2015, 29(9), 646-652

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Pyridine ,  4-(Dimethylamino)pyridine ,  Sodium tetraborate ,  Lithium chloride Solvents: N-Methyl-2-pyrrolidone ;  2 - 2.5 h, reflux
1.2 reflux
1.3 70 - 90 °C; 10 h, 185 - 190 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
リファレンス
A novel direct boron-mediated synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids
Chiriac, Constantin I.; et al, Revue Roumaine de Chimie, 2009, 54(11-12), 987-991

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 1621954-77-5 Solvents: Dimethylformamide ;  2.5 h, 120 °C
リファレンス
Highly active recyclable SBA-15-EDTA-Pd catalyst for Mizoroki-Heck, Stille and Kumada C-C coupling reactions
Rathod, Jayant; et al, Journal of Porous Materials, 2017, 24(4), 837-846

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Zinc triflate Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Mild zinc-promoted Horner-Wadsworth-Emmons reactions of diprotic phosphonate reagents
Schauer, Douglas J.; et al, Synthesis, 2006, (21), 3654-3660

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Diisopropylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  heated; 20 h, 50 °C
リファレンス
Design of a Membrane Fluorescent Sensor Based on Photo-Cross-Linked PEG Hydrogel
Zheng, Yujun; et al, Journal of Physical Chemistry B, 2003, 107(2), 483-488

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: (SP-4-4)-Chloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene… ;  18 h, 120 °C; cooled
リファレンス
N-Heterocycle carbene (NHC)-ligated cyclopalladated N,N-dimethylbenzylamine: A highly active, practical and versatile catalyst for the Heck-Mizoroki reaction
Peh, Guang-Rong; et al, Organic & Biomolecular Chemistry, 2009, 7(10), 2110-2119

ごうせいかいろ 22

はんのうじょうけん
1.1 Catalysts: Benzyltriethylammonium chloride ,  4-(Dimethylamino)pyridine ,  Sodium tetraborate Solvents: Pyridine ,  N-Methyl-2-pyrrolidone ;  2 - 2.5 h, reflux; reflux → 70 °C
1.2 185 - 187 °C; 7 h, 185 - 190 °C; cooled
1.3 Reagents: Sodium hydroxide ,  Water ;  pH 9 - 10
1.4 Reagents: Hydrochloric acid Solvents: Water ;  2 - 3 h, pH 1 - 2, cooled
リファレンス
Sodium tetraborate/benzyltriethylammonium chloride-mediated synthesis of substituted cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids
Nechifor, Marioara; et al, Revue Roumaine de Chimie, 2013, 58(2-3), 161-164

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dimethylformamide ;  3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Phenylacrylamides as novel FtsZ-targeted potential antimicrobials
Li, Xin; et al, Letters in Drug Design & Discovery, 2015, 12(3), 234-240

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  12 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Facile, direct reaction of benzaldehydes to 3-arylprop-2-enoic acids and 3-arylprop-2-ynoic acids in aqueous medium
Thiemann, Thies; et al, International Journal of Organic Chemistry, 2016, 6(2), 126-141

ごうせいかいろ 25

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  16 h, pH 6.5, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, rt
1.3 Reagents: Sodium pyrosulfite ;  5 min, rt
1.4 pH 4
リファレンス
Biocatalytic Synthesis of α,β-Unsaturated 2-Keto Acids and Derivatives Using the Promiscuous Aldolase, NahE
Fansher, Douglas J.; et al, Synthesis, 2023, 55(1), 75-89

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
リファレンス
Synthesis and biological evaluation of N-(substituted cinnamoyl)-N'-(pyridin-2-yl)piperazine as antioxidants
Desale, Kamlesh R.; et al, International Journal of Pharma and Bio Sciences, 2013, 4(3), 97-103

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Ethylenediamine ,  Palladium ,  Polyacrylonitrile ;  20 min, 120 °C
リファレンス
Functional fiber with bis (N-heterocyclic carbene) structure prevents Pd(0) nanoparticle agglomeration for an efficient and recyclable Heck reaction
Zhang, Haonan; et al, Chemical Engineering Journal (Amsterdam, 2023, 455,

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Piperazine Solvents: Ethylene glycol ;  8 min
リファレンス
Synthesis of trans-cinnamic acids from aryl aldehydes and aryl aldehyde bisulfite adducts with malonic acid using piperazine
Khosropour, Ahmad Reza; et al, Journal of Chemical Research, 2005, (6), 364-365

4-Nitrocinnamic acid Raw materials

4-Nitrocinnamic acid Preparation Products

4-Nitrocinnamic acid 関連文献

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:882-06-4)4-Nitrocinnamic acid
sfd6741
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ